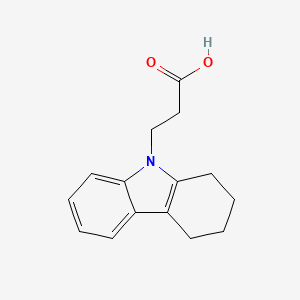

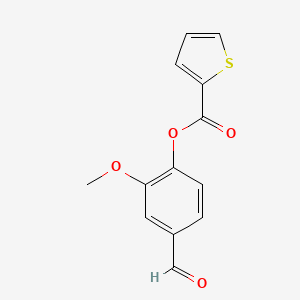

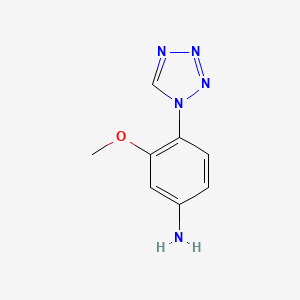

![molecular formula C13H11NO2S B1298410 4-[(Pyridin-2-ylthio)methyl]benzoic acid CAS No. 82145-80-0](/img/structure/B1298410.png)

4-[(Pyridin-2-ylthio)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(Pyridin-2-ylthio)methyl]benzoic acid" is a chemical entity that has not been directly studied in the provided papers. However, there are several related compounds and studies that provide insights into the potential characteristics and behaviors of this compound. For instance, papers discuss various pyridine-substituted benzoic acids and their derivatives, which are relevant due to the structural similarities they share with the compound .

Synthesis Analysis

The synthesis of related compounds often involves solvothermal methods or hydrothermal conditions, as seen in the creation of metal-organic frameworks (MOFs) using pyridine-substituted benzoic acids . These methods could potentially be adapted for the synthesis of "4-[(Pyridin-2-ylthio)methyl]benzoic acid" by incorporating the appropriate sulfur-containing reagents to introduce the thioether linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within a crystal lattice . These studies reveal that pyridine-substituted benzoic acids can form various architectures, from 0D mononuclear molecules to 2D network layers, depending on the specific substituents and metal ions involved.

Chemical Reactions Analysis

The reactivity of pyridine-substituted benzoic acids includes their ability to form coordination polymers and MOFs . Additionally, these compounds can participate in hydrogen-bonding interactions, as demonstrated by the formation of hydrogen-bonded liquid crystal associates . The presence of a pyridine ring and a benzoic acid moiety in "4-[(Pyridin-2-ylthio)methyl]benzoic acid" suggests that it may also engage in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-substituted benzoic acids and their derivatives can be influenced by factors such as solvent content, temperature, and the presence of metal ions . For example, some compounds exhibit solvatochromism and thermo-responsive phase transformations . The Schiff base derivatives of pyridine-substituted benzoic acids have been used for the removal of heavy metal ions from aqueous solutions, indicating potential applications in environmental remediation .

Applications De Recherche Scientifique

Luminescent Sensing and Slow Magnetic Relaxation

- Application Summary: This compound has been used in the synthesis of lanthanide-based MOFs . These MOFs have shown interesting properties such as luminescent sensing and slow magnetic relaxation .

- Methods of Application: The MOFs were obtained via a solvothermal reaction . Unfortunately, the specific technical details or parameters of the experimental procedures were not provided in the search results.

- Results or Outcomes: The MOF with europium (1-Eu) exhibits high fluorescence quenching efficiency for C2O72− and Fe3+, which suggests it can potentially be used as a luminescent probe . The MOF with dysprosium (1-Dy) behaves as a typical single-molecule magnet with an energy barrier .

Coordination Polymers

- Application Summary: “4-[(Pyridin-2-ylthio)methyl]benzoic acid” has been used as a linear building block in the synthesis of silver(i) coordination polymers .

- Results or Outcomes: These coordination polymers exhibit fascinating 1-D chains and 2-D and 3-D network structures .

Synthesis of 1,2,4-Triazole Derivatives

- Application Summary: Compounds similar to “4-[(Pyridin-2-ylthio)methyl]benzoic acid” have been used in the synthesis of 1,2,4-triazole derivatives .

- Results or Outcomes: 1,2,4-Triazole derivatives have found practical applications in various fields based on their wide variety of potential activities, such as antihypertensive, antibacterial, anti-mutagenic agent, antiviral, antioxidant, antimutagenic, anticancer, antimicrobial, antiparasitic, antifungal, anti-HIV, anticonvulsant, antidiabetic, and anti-inflammatory activities .

Organic Synthesis

- Application Summary: “4-[(Pyridin-2-ylthio)methyl]benzoic acid” is a compound useful in organic synthesis .

Synthesis of Silver Coordination Polymers

- Application Summary: “4-[(Pyridin-2-ylthio)methyl]benzoic acid” has been used in the synthesis of silver coordination polymers .

- Results or Outcomes: These coordination polymers exhibit fascinating 1-D chains and 2-D and 3-D network structures .

Organic Synthesis

Safety And Hazards

Propriétés

IUPAC Name |

4-(pyridin-2-ylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJPZRUUOGYPAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350654 |

Source

|

| Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Pyridin-2-ylthio)methyl]benzoic acid | |

CAS RN |

82145-80-0 |

Source

|

| Record name | 4-[(2-Pyridinylthio)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82145-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

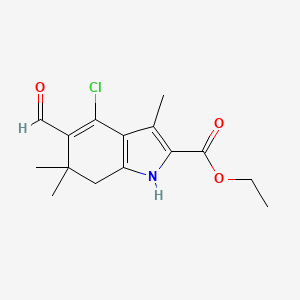

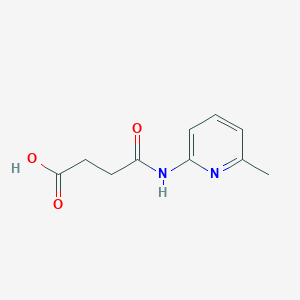

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

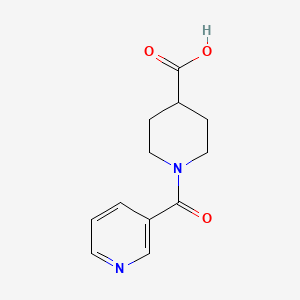

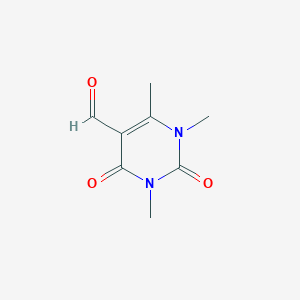

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

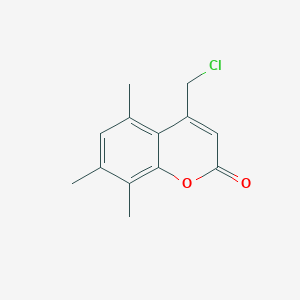

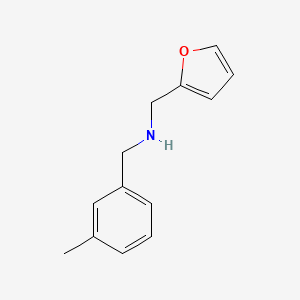

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)